JH-XI-10-02

PROTAC CDK8 Targeted Protein Degradation

JH-XI-10-02 is a bivalent PROTAC (Proteolysis Targeting Chimera) designed for the selective degradation of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in oncogenic signaling pathways. Unlike conventional small-molecule inhibitors, JH-XI-10-02 recruits the E3 ligase cereblon (CRBN) to induce ubiquitination and subsequent proteasomal degradation of CDK8.

Molecular Formula C53H69N5O9
Molecular Weight 920.1 g/mol
Cat. No. B15543198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-XI-10-02
Molecular FormulaC53H69N5O9
Molecular Weight920.1 g/mol
Structural Identifiers
InChIInChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1
InChIKeyJECHBTRAPARMGI-GFTKVEOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

JH-XI-10-02: A Steroid-Core PROTAC CDK8 Degrader for Targeted Protein Degradation Research


JH-XI-10-02 is a bivalent PROTAC (Proteolysis Targeting Chimera) designed for the selective degradation of Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in oncogenic signaling pathways. Unlike conventional small-molecule inhibitors, JH-XI-10-02 recruits the E3 ligase cereblon (CRBN) to induce ubiquitination and subsequent proteasomal degradation of CDK8 [1]. The compound incorporates a steroidal core derived from the CDK8 inhibitor JH-VIII-49, linked via a polyethylene glycol (PEG) chain to a pomalidomide moiety that binds CRBN [2]. JH-XI-10-02 is supplied with ≥98% HPLC purity, a molecular weight of 920.16 g/mol, and is soluble in DMSO at 50 mM .

Why Substituting JH-XI-10-02 with CDK8 Inhibitors or Alternative Degraders Compromises Experimental Outcomes


Simple substitution of JH-XI-10-02 with a CDK8 inhibitor (such as the parent compound JH-VIII-49) or with an alternative CRBN-recruiting PROTAC degrader is not functionally equivalent. JH-XI-10-02 achieves target knockdown through proteasome-mediated degradation, which ablates both kinase-dependent and kinase-independent scaffolding functions of CDK8, a mechanism unattainable by occupancy-based inhibition [1]. Critically, the compound demonstrates absolute selectivity for CDK8 over its closest paralog CDK19 (no detectable effect), whereas many CDK8 inhibitors exhibit cross-reactivity . Furthermore, the steroidal core of JH-XI-10-02 is accessible via an efficient eight-step synthesis with 33% overall yield, a manufacturing advantage not shared by alternative degrader chemotypes that may require lengthier synthetic routes [1]. These factors render JH-XI-10-02 non-substitutable for applications demanding selective, catalytic depletion of CDK8 protein.

JH-XI-10-02 Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Comparators


Degradation Potency (DC50) of JH-XI-10-02 in Jurkat Cells

JH-XI-10-02 achieves a DC50 of 159 nM for CDK8 degradation in Jurkat cells, as measured by quantitative Western blot analysis [1]. In contrast, the parent CDK8 inhibitor JH-VIII-49, while a potent kinase inhibitor (IC50 = 16 nM), does not induce CDK8 degradation and merely blocks catalytic activity without eliminating the protein . The degradation effect of JH-XI-10-02 is proteasome-dependent, as evidenced by the observation that it does not affect CDK8 mRNA levels [1].

PROTAC CDK8 Targeted Protein Degradation Oncology

Selectivity Profile: No Effect on CDK19 Paralogue

JH-XI-10-02 exhibits complete selectivity for CDK8 over its closely related paralog CDK19. Treatment of Jurkat cells with 1 µM JH-XI-10-02 for 24 hours resulted in significant CDK8 degradation while showing no detectable effect on CDK19 protein levels . This selectivity is critical because many small-molecule CDK8 inhibitors, including the natural product Cortistatin A (which inhibits both CDK8 and CDK19 with IC50 values of 5 nM and 13 nM respectively), exhibit significant cross-reactivity [1]. The ability to discriminate between these two highly homologous kinases enables unambiguous dissection of CDK8-specific biology.

Selectivity CDK19 Paralogue Discrimination Kinase Profiling

Mechanism Validation: CRBN-Dependent Degradation in Isogenic Cell Models

The degradation activity of JH-XI-10-02 is strictly dependent on the presence of the E3 ligase cereblon (CRBN). In wild-type (WT) Molt4 cells, JH-XI-10-02 induces CDK8 degradation at 5 µM after 24 hours [1]. However, in isogenic Molt4 cells in which the CRBN gene has been deleted via CRISPR/Cas9 (CRBN-null), JH-XI-10-02 fails to induce CDK8 degradation at any concentration tested (0.1–5 µM) [1]. This genetic validation confirms that the observed degradation is mediated by CRBN recruitment rather than off-target or non-specific mechanisms, providing confidence in the compound's intended pharmacology.

PROTAC CRBN E3 Ligase Mechanism of Action

Synthesis Accessibility: Eight-Step Route with 33% Overall Yield

JH-XI-10-02 is synthesized from a steroidal scaffold that can be prepared in eight steps with an overall yield of 33% [1]. This synthetic efficiency contrasts sharply with the natural product Cortistatin A, a CDK8 inhibitor that requires 16–30 synthetic steps and achieves only 0.012–2% overall yield, rendering it impractical for large-scale preparation [1]. The efficient synthesis of the core steroidal warhead (JH-VIII-49) enables cost-effective procurement of JH-XI-10-02 for routine laboratory use and positions it favorably for potential scale-up in industrial settings.

Synthetic Chemistry Scalability PROTAC Synthesis Process Development

JH-XI-10-02 Procurement Scenarios: When This CDK8 PROTAC Delivers Maximum Value


Dissecting CDK8 Scaffolding Functions in Transcriptional Regulation

In studies investigating the non-catalytic scaffolding role of CDK8 within the Mediator complex, JH-XI-10-02 provides a critical advantage over kinase inhibitors. Because JH-XI-10-02 eliminates the entire CDK8 protein (DC50 = 159 nM in Jurkat cells), researchers can assess phenotypes arising from loss of both kinase activity and protein-protein interaction interfaces [1]. This is unattainable with inhibitors like JH-VIII-49, which preserve CDK8 protein integrity and thus may fail to reveal scaffolding-dependent biology. The CRBN-dependency of degradation, validated in isogenic knockout cells, ensures that observed effects are attributable to on-target CDK8 depletion [2].

CDK8-Selective Phenotypic Screening in Oncology Models

For high-content screening campaigns aimed at identifying CDK8-dependent cancer vulnerabilities, JH-XI-10-02 offers unparalleled selectivity. The compound demonstrates no effect on CDK19, the closest CDK8 paralogue, at concentrations up to 1 µM . This contrasts with many small-molecule CDK8 inhibitors that exhibit significant CDK19 cross-reactivity, which can confound hit validation. By employing JH-XI-10-02, screening programs can attribute observed anti-proliferative or transcriptional effects directly to CDK8 depletion, increasing confidence in target engagement and reducing false-positive rates driven by off-target kinase modulation.

Cost-Effective Academic and Industrial Medicinal Chemistry Programs

Academic laboratories and biopharmaceutical discovery groups requiring milligram-to-gram quantities of a CDK8 degrader benefit from the synthetic accessibility of the JH-XI-10-02 scaffold. The steroidal warhead (JH-VIII-49) is prepared in eight steps with 33% overall yield, a substantial improvement over the 16–30 steps and <2% yield required for Cortistatin A [1]. This efficiency translates to lower cost per gram and greater supply reliability, enabling multi-year research programs without the procurement bottlenecks associated with complex natural product-derived PROTACs. The compound is available commercially at ≥98% HPLC purity with validated DMSO solubility (50 mM), facilitating straightforward experimental implementation .

Validation of E3 Ligase Dependency in PROTAC Mechanism Studies

JH-XI-10-02 serves as a validated tool compound for investigating CRBN-dependent degradation mechanisms. The availability of isogenic CRBN-null and WT Molt4 cell lines enables definitive demonstration that JH-XI-10-02 activity requires functional cereblon [2]. This genetic validation is essential for studies seeking to distinguish bona fide PROTAC-mediated degradation from non-specific cytotoxicity or off-target effects. Procurement of JH-XI-10-02 for these experiments is supported by its ready solubility in DMSO and established storage conditions (−20°C), ensuring long-term stability for repeated use in mechanistic validation assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-XI-10-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.